1.1'-Diheptyl-4,4'-bipyridinium dibromide (often abbreviated as DPVBr2) is a viologen compound with applications in various scientific research fields. Its structure consists of two pyridinium rings linked by a central bridge and two heptyl groups attached to the nitrogen atoms of the pyridinium rings PubChem: . The key property of DPVBr2 relevant to research is its ability to undergo reversible redox reactions, changing color in the process Sigma-Aldrich: .
One prominent application of DPVBr2 is in the development of electrochromic materials. These materials exhibit changes in optical properties, such as color or transparency, upon the application of an electrical potential. DPVBr2 can be incorporated into electrodes or utilized in electrolytes for electrochromic devices. When a voltage is applied, DPVBr2 undergoes a redox reaction, and the resulting change in its oxidation state is accompanied by a shift in its absorption spectrum, leading to a visible color change Tci Chemicals: . This property makes DPVBr2 a potential candidate for the development of smart windows, displays, and other applications requiring electronically controlled light modulation.
DPVBr2 also finds applications in supramolecular chemistry, the field that explores the interactions between molecules to create organized assemblies. Due to its positively charged pyridinium rings, DPVBr2 can interact with various negatively charged molecules or surfaces. This allows researchers to design and study supramolecular structures with specific properties, such as host-guest complexes or self-assembled monolayers BLD Pharm: . The ability of DPVBr2 to undergo redox reactions can further add another dimension to the design of supramolecular systems, enabling control over their properties through external stimuli.
In addition to the areas mentioned above, DPVBr2 is being explored in other scientific research fields. Some examples include:
Irritant